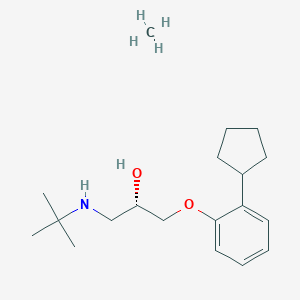

(-)-Terbuclomine

Description

(-)-Terbuclomine, chemically identified as Penbutolol sulfate, is a non-selective β-adrenergic receptor antagonist (β-blocker) that binds to both β1 and β2 subtypes . It is classified as a sympathomimetic agent and is primarily used in the management of hypertension due to its ability to reduce cardiac output and peripheral vascular resistance. Unlike selective β1 blockers, this compound’s non-selectivity necessitates careful consideration of its pharmacological profile, particularly in patients with comorbid conditions such as asthma, where β2 blockade could exacerbate bronchoconstriction .

Properties

Molecular Formula |

C19H33NO2 |

|---|---|

Molecular Weight |

307.5 g/mol |

IUPAC Name |

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;methane |

InChI |

InChI=1S/C18H29NO2.CH4/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H4/t15-;/m0./s1 |

InChI Key |

JOCVQXYZUWCMQR-RSAXXLAASA-N |

Isomeric SMILES |

C.CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O |

Canonical SMILES |

C.CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Terbuclomine typically involves several steps, starting from readily available precursors. One common synthetic route includes the alkylation of a substituted benzene ring followed by cyclization and resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions often involve the use of strong bases and organic solvents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(-)-Terbuclomine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

(-)-Terbuclomine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: It serves as a tool to study the role of acetylcholine in biological systems.

Medicine: It is investigated for its potential therapeutic effects in treating conditions like irritable bowel syndrome and other gastrointestinal disorders.

Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

(-)-Terbuclomine exerts its effects by binding to muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This leads to a decrease in smooth muscle contractions and secretions in the gastrointestinal tract. The molecular targets include the M1 and M3 subtypes of muscarinic receptors, and the pathways involved are primarily related to the inhibition of the parasympathetic nervous system.

Comparison with Similar Compounds

Key Findings:

- Selectivity: this compound’s non-selectivity contrasts with Celiprolol’s β2 agonism and Nebivolol’s β1 selectivity, impacting their safety profiles in patients with respiratory conditions .

Clinical Efficacy in Hypertension

Indirect comparisons () suggest:

- This compound’s non-selectivity may limit its use compared to Nebivolol in patients with comorbid heart failure due to the latter’s vasodilatory effects .

- Celiprolol’s β2 agonism may offer superior tolerability in peripheral vascular disease but lacks robust outcome data compared to this compound .

Methodological Considerations for Future Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.